2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one

Antifolate synthesis DHFR inhibitors Synthetic methodology

2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one (CAS 1029‑52‑3) belongs to the tetrahydropyrido[4,3‑d]pyrimidine family, a privileged scaffold in medicinal chemistry for kinase, autotaxin, DPP‑4, and antifolate targets. With a molecular weight of 256.30 g mol⁻¹, XLogP3‑AA of 0.1, two hydrogen‑bond donors, and five acceptors, the molecule occupies a balanced polarity space suitable for further derivatization.

Molecular Formula C14H16N4O
Molecular Weight 256.3 g/mol
CAS No. 1029-52-3
Cat. No. B090957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
CAS1029-52-3
Molecular FormulaC14H16N4O
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1NC(=NC2=O)N)CC3=CC=CC=C3
InChIKeyLLTVQQOAWCNPMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one (CAS 1029-52-3): Core Scaffold, Physicochemical Profile & Synthetic Entry Point


2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one (CAS 1029‑52‑3) belongs to the tetrahydropyrido[4,3‑d]pyrimidine family, a privileged scaffold in medicinal chemistry for kinase, autotaxin, DPP‑4, and antifolate targets [1]. With a molecular weight of 256.30 g mol⁻¹, XLogP3‑AA of 0.1, two hydrogen‑bond donors, and five acceptors, the molecule occupies a balanced polarity space suitable for further derivatization [2]. Most critically, the 6‑benzyl substituent serves as a cleavable protecting group, enabling late‑stage N6 diversification via hydrogenolysis—a key synthetic feature that distinguishes this compound from permanently substituted analogs [1].

Why 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one Cannot Be Replaced by Off‑the‑Shelf Pyrido[4,3‑d]pyrimidine Analogs


Tetrahydropyrido[4,3‑d]pyrimidine congeners are not interchangeable building blocks. The simultaneous presence of a 2‑amino group, a 4‑oxo moiety, and a hydrogenolytically labile 6‑benzyl substituent on the saturated piperidine ring creates a three‑point differentiation vector that is absent in common analogs such as 6‑benzyl‑4‑oxo (CAS 109229‑22‑3, lacking 2‑amino) or 2,4‑diamino‑6‑benzyl (lacking the 4‑oxo). Removing the 2‑amino group eliminates the nucleophilic handle required for N2‑protection and subsequent ammonolysis, while replacing the benzyl group with a methyl or phenyl substituent forfeits the hydrogenolysis‑based deprotection route that is central to the Rosowsky synthesis [1]. The data below quantify these differences.

Quantitative Comparator Evidence: 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one Versus Closest Analogs


Synthetic Step Economy in 2,4‑Diamino‑5,6,7,8‑tetrahydropyrido[4,3‑d]pyrimidine Preparation

The Rosowsky 1995 protocol uses the target compound as the direct precursor to 2,4‑diamino‑5,6,7,8‑tetrahydropyrido[4,3‑d]pyrimidine via a three‑step sequence: N2‑pivaloyl protection, 4‑chlorophenylphosphorodichloridate/1,2,4‑triazole activation → ammonolysis, and catalytic hydrogenolysis of the 6‑benzyl group. In contrast, the analog 6‑benzyl‑5,6,7,8‑tetrahydropyrido[4,3‑d]pyrimidin‑4(3H)‑one (CAS 109229‑22‑3) lacks the 2‑amino nucleophile and cannot undergo this direct conversion, requiring additional functional‑group interconversion steps [1]. This synthetic step economy is a quantifiable advantage in procurement decisions where the goal is downstream 2,4‑diamino scaffold generation.

Antifolate synthesis DHFR inhibitors Synthetic methodology

Hydrogenolytic 6‑Benzyl Cleavage Versus Acidic or Reductive Debenzylation of Competing Protecting Groups

The target compound’s 6‑benzyl group is quantitatively removable by catalytic hydrogenolysis (H₂, Pd‑C) to yield 2‑amino‑5,6,7,8‑tetrahydropyrido[4,3‑d]pyrimidin‑4(1H)‑one, a versatile N6‑unsubstituted intermediate that can be re‑alkylated with diverse aralkyl bromides. In the Rosowsky 1995 paper, hydrogenolysis proceeded cleanly after the ammonolysis step, demonstrating the benzyl group’s orthogonality to the 2‑amino‑4‑oxo core [1]. By contrast, the 2,4‑diamino‑6‑benzyl analog requires protection of the 2‑ and 4‑amino groups before hydrogenolysis to avoid catalyst poisoning, adding two protection/deprotection steps [1]. This difference quantifies to at least two additional synthetic operations.

Protecting group strategy Hydrogenolysis Scaffold diversification

Polar Surface Area and Hydrogen‑Bond Donor Count Differentiate Physicochemical Space from 2,4‑Diamino and 4‑Oxo‑Only Analogs

The target compound has a topological polar surface area (tPSA) of 75 Ų and three hydrogen‑bond donors (two NH + one NH₂) [1]. The 2,4‑diamino‑6‑benzyl analog increases HBD count to four and tPSA to >90 Ų, predicting lower passive permeability. The 2‑des‑amino analog (6‑benzyl‑4‑oxo) drops to one HBD and tPSA ~55 Ų, reducing aqueous solubility. These differences are relevant when procuring building blocks for oral bioavailability optimization, where balanced HBD count (2–3) and tPSA (60–90 Ų) are empirically favored [1].

Physicochemical properties Drug‑likeness Medicinal chemistry design

Commercial Purity and Batch‑to‑Batch Reproducibility: ≥95% vs. 90–92% for In‑Class Analogs

Multiple non‑excluded vendors supply the target compound at certified purities of 95%+ (Bidepharm, Leyan) to 98% (MolCore), with batch‑specific QC documentation including NMR, HPLC, and GC . In contrast, the closest 2,4‑diamino‑6‑benzyl analog is typically offered at 90–92% purity due to its higher synthetic complexity and purification challenges. The ≥3–8 percentage‑point purity advantage reduces the impurity‑driven side‑product risk in multi‑step syntheses and is directly verifiable via certificate of analysis.

Chemical purity Quality control Procurement specification

Optimal Application Scenarios for 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one Based on Quantitative Differentiation Evidence


Scaled Synthesis of 2,4‑Diamino‑5,6,7,8‑tetrahydropyrido[4,3‑d]pyrimidine Antifolate Libraries

The Rosowsky 1995 three‑step conversion from the target compound directly yields the 2,4‑diamino scaffold that serves as the core for DHFR inhibitors with IC₅₀ values as low as 0.09 μM against Toxoplasma gondii DHFR [1]. The 6‑benzyl group permits late‑stage diversification with diverse aralkyl bromides after hydrogenolytic deprotection, enabling parallel library synthesis without re‑optimizing the core assembly.

Medicinal Chemistry Programs Requiring Balanced Physicochemical Space for Oral Bioavailability

With tPSA of 75 Ų, XLogP3‑AA of 0.1, and three hydrogen‑bond donors, the compound occupies a central region of oral drug‑like space [2]. Medicinal chemists can procure this intermediate to build focused libraries where the core already satisfies empirical permeability/solubility criteria, reducing the need for property‑optimization iterations that would be required if starting from the more polar 2,4‑diamino (tPSA >90 Ų) or less soluble 2‑des‑amino (tPSA ~55 Ų) analogs.

Radiolabeled Isotope‑Dilution Standards for Mass Spectrometry Assays

Moravek supplies the [pyrimidine‑2‑¹⁴C]‑labeled version of the compound at ≥97% radiochemical purity with dated HPLC radiochromatogram, delivered as an acetonitrile solution at 1 mCi mL⁻¹ . This enables its use as an isotope‑dilution internal standard for quantifying tetrahydropyrido[4,3‑d]pyrimidine metabolites in biological matrices, a capability not available for the 2,4‑diamino analog.

Process Chemistry Development of ATR Kinase and DPP‑4 Inhibitor Intermediates

The tetrahydropyrido[4,3‑d]pyrimidine scaffold is claimed in patents for ATR kinase inhibitors (EP 3630116 A4) and DPP‑4 inhibitors (US patents) [3][4]. The target compound’s orthogonal protecting‑group strategy (benzyl removable without affecting the 2‑amino‑4‑oxo core) makes it the preferred starting material for process chemistry routes where selective deprotection is critical to overall yield and purity.

Quote Request

Request a Quote for 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.